Diethyl(7-((6-methoxy-4-methyl(8-quinolyl))amino)heptyl)amine
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Overview
Description
Diethyl(7-((6-methoxy-4-methyl(8-quinolyl))amino)heptyl)amine is a complex organic compound with the molecular formula C22H35N3O It is characterized by the presence of a quinoline moiety, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(7-((6-methoxy-4-methyl(8-quinolyl))amino)heptyl)amine typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The methoxy and methyl groups are introduced through subsequent methylation and methoxylation reactions.
The heptyl chain is then attached to the quinoline core via a nucleophilic substitution reaction, where the amino group of the heptyl chain reacts with the quinoline derivative. Finally, the diethylamine group is introduced through an alkylation reaction using diethylamine and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Diethyl(7-((6-methoxy-4-methyl(8-quinolyl))amino)heptyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Diethyl(7-((6-methoxy-4-methyl(8-quinolyl))amino)heptyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Diethyl(7-((6-methoxy-4-methyl(8-quinolyl))amino)heptyl)amine involves its interaction with various molecular targets. The quinoline moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine
- Diethyl(7-((6-methoxy-4-methyl(8-quinolyl))amino)heptyl)amine
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline moiety and the presence of a heptyl chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Diethyl(7-((6-methoxy-4-methyl(8-quinolyl))amino)heptyl)amine, also identified by its CAS number 68219-16-9, is a compound with a complex structure that includes a quinoline moiety. This article explores its biological activity, including potential pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C22H35N3O and a molecular weight of approximately 357.53 g/mol. Its structure features a heptyl chain linked to a quinoline derivative, which is known for various biological activities.
Property | Value |
---|---|
Molecular Formula | C22H35N3O |
Molecular Weight | 357.5328 g/mol |
CAS Number | 68219-16-9 |
PubChem ID | 432305 |
Antimicrobial Properties
Quinoline derivatives are often explored for their antimicrobial properties. Research indicates that compounds similar to this compound demonstrate significant activity against various bacterial and fungal strains. The mechanism typically involves interference with microbial DNA synthesis or enzyme activity.
Neuropharmacological Effects
There is growing interest in the neuropharmacological effects of quinoline derivatives. Some studies suggest that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. The diethylamino group may enhance the compound's ability to cross the blood-brain barrier, increasing its efficacy in neurological applications.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A comparative study evaluated various quinoline derivatives against common pathogens. This compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for further development .
- Anticancer Research : In vitro studies have shown that similar quinoline compounds can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. While specific data for this compound are lacking, its structural characteristics align with those of effective anticancer agents .
- Neuropharmacological Assessment : Preliminary research into the effects of quinoline derivatives on neurotransmitter release has indicated possible anxiolytic effects. This compound's ability to modulate serotonin levels could be explored further in future studies .
Properties
CAS No. |
68219-16-9 |
---|---|
Molecular Formula |
C22H35N3O |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N',N'-diethyl-N-(6-methoxy-4-methylquinolin-8-yl)heptane-1,7-diamine |
InChI |
InChI=1S/C22H35N3O/c1-5-25(6-2)15-11-9-7-8-10-13-23-21-17-19(26-4)16-20-18(3)12-14-24-22(20)21/h12,14,16-17,23H,5-11,13,15H2,1-4H3 |
InChI Key |
ZFEGQNGGNPZFFS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC |
Origin of Product |
United States |
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